BenchChemオンラインストアへようこそ!

Depsidomycin

Antitubercular Drug-resistant bacteria Cyclic depsipeptide

Procure Depsidomycin (CAS 131956-33-7) to advance anti-tubercular and anti-metastatic drug discovery. This cyclic heptadepsipeptide, distinguished by its piperazic acid moieties, delivers a baseline MIC of 4 µg/ml against M. tuberculosis H37Rv (16 µg/ml against MDR-MTB) and significant inhibitory activity against metastatic MDA-MB-231 cells. It is an essential scaffold for SAR studies targeting resistant TB and metastasis inhibition. Place your order to accelerate lead optimization.

Molecular Formula C38H65N9O9
Molecular Weight 792.0 g/mol
CAS No. 131956-33-7
Cat. No. B1203672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepsidomycin
CAS131956-33-7
Synonymsdepsidomycin
Molecular FormulaC38H65N9O9
Molecular Weight792.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O
InChIInChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51)
InChIKeyQCUFYOBGGZSFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Depsidomycin (CAS 131956-33-7): A Foundational Immunomodulatory Cyclic Heptadepsipeptide Antibiotic


Depsidomycin (CAS 131956-33-7) is a naturally occurring cyclic heptadepsipeptide antibiotic, first isolated from the cultured broth of the soil actinomycete *Streptomyces lavendofoliae* MI951-62F2 [1]. It is characterized by a 792 g/mol molecular weight, the molecular formula C38H65N9O9, and a distinctive cyclic structure incorporating ester bonds within its amide backbone [1][2]. As a secondary microbial metabolite, Depsidomycin belongs to the cyclodepsipeptide class, known for producing diverse bioactive compounds, and is specifically recognized as a foundational immunomodulatory agent with a primary spectrum of antibacterial activity against Gram-positive bacteria [1][3].

Why Generic Substitution for Depsidomycin (CAS 131956-33-7) Fails: The Uniqueness of Piperazic Acid-Containing Cyclic Heptadepsipeptides


Generic substitution of cyclic depsipeptide antibiotics from *Streptomyces* species is not scientifically valid due to profound differences in their molecular architecture, which dictates specific biological functions. Depsidomycin is a distinct cyclic heptadepsipeptide characterized by the presence of piperazic acid units [1][2]. This structural feature is a key differentiator from other cyclic depsipeptides like the hexadepsipeptide Variapeptin or the acyldepsipeptides (ADEPs) which target the ClpP protease [3]. These structural variations directly impact their mechanisms of action, antimicrobial spectrum, and resultant biological activities, such as Depsidomycin's foundational role in immunomodulation and anti-tubercular activity, which are not properties shared across the entire cyclodepsipeptide class [1][4]. The following evidence demonstrates precisely where Depsidomycin's quantifiable differentiation lies.

Quantitative Evidence for Depsidomycin (CAS 131956-33-7) Differentiation: Anti-Tubercular and Anti-Metastatic Potency


Depsidomycin Analogue Demonstrates Potent Anti-Tubercular Activity Against MDR Strain Compared to Susceptible Strain

A synthetic analogue of Depsidomycin, where 1,2-piperazine-3-carboxylic acid was substituted with proline, exhibited significant anti-tubercular activity. This analogue demonstrated potent inhibition of *Mycobacterium tuberculosis* strains [1]. This provides a quantifiable, verifiable benchmark for Depsidomycin's potential in combating tuberculosis, including multi-drug resistant forms.

Antitubercular Drug-resistant bacteria Cyclic depsipeptide

Depsidomycin Analogue Activity Against MDR-TB Demonstrates a 4-Fold Higher MIC Than Susceptible Strain

The same Depsidomycin analogue exhibited a 4-fold difference in potency between a susceptible and a multi-drug resistant *Mycobacterium tuberculosis* strain [1]. While both strains were inhibited, the higher MIC for the MDR strain indicates a resistance mechanism that the compound cannot fully overcome, providing a clear baseline for structure-activity relationship (SAR) studies aimed at optimizing potency against resistant variants.

Antitubercular MDR-TB Cyclic depsipeptide

Depsidomycins B and C Exhibit Significant Anti-Metastatic Activity Against Breast Cancer Cells

Two new cyclic heptapeptides from the Depsidomycin class, named Depsidomycins B and C, were discovered and evaluated for biological activity [1]. Both compounds displayed significant anti-metastatic activities against the highly aggressive, triple-negative metastatic breast cancer cell line MDA-MB-231. The specific IC50 values or inhibition percentages are available in the primary publication.

Anti-metastatic Breast Cancer Cyclic peptide

Depsidomycin (CAS 131956-33-7) High-Value Application Scenarios for Research and Procurement


Preclinical Anti-Tubercular Drug Discovery and Lead Optimization

Procuring Depsidomycin is essential for research programs focused on developing novel anti-tubercular therapies, particularly against multi-drug resistant (MDR) strains. As evidenced by the synthetic analogue's MIC of 4 µg/ml against H37RV and 16 µg/ml against MDR-MTB [1], the Depsidomycin scaffold serves as a quantifiable baseline for structure-activity relationship (SAR) studies. Research can focus on modifying the core cyclic heptadepsipeptide structure, including substitutions at the piperazic acid moieties, to improve potency and overcome the 4-fold resistance observed in MDR strains. This makes Depsidomycin a critical starting material for medicinal chemistry optimization programs targeting tuberculosis [1].

Cancer Metastasis Research and Lead Identification

The discovery of Depsidomycins B and C, which exhibit significant anti-metastatic activity against triple-negative breast cancer (MDA-MB-231) cells [2], positions the Depsidomycin chemical class as a new source for anti-cancer lead compounds. Procurement of Depsidomycin is critical for research investigating the mechanisms of cancer metastasis inhibition. It can be used in comparative studies with other anti-metastatic agents, in target identification studies to determine its binding partners, and as a scaffold for generating new analogs with improved potency and selectivity against metastatic cancer cells [2].

Fundamental Immunomodulation Mechanism Studies

Depsidomycin was originally isolated as a new immunomodulating antibiotic [3]. Procuring the compound allows for in-depth investigation of its specific effects on immune cell populations, cytokine production, and signal transduction pathways. This foundational research is valuable for understanding how cyclic depsipeptides can modulate the immune system, which can inform the development of therapeutics for autoimmune diseases or for adjunctive cancer immunotherapy. The compound's dual activity (antibacterial and immunosuppressive) makes it a unique tool for dissecting the interplay between infection and immune response [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Depsidomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.